molecular formula C22H21NO3 B604791 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate CAS No. 946309-69-9

2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate

Cat. No.: B604791
CAS No.: 946309-69-9
M. Wt: 347.4g/mol
InChI Key: XUPTZHWHJNFCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields, including drug development and material synthesis. This compound is characterized by its unique structure, which combines a quinoline moiety with a phenylethyl and a methylpropyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the phenylethyl and methylpropyl groups. One common method involves the use of quinoline-4-carboxylic acid as a starting material, which is then reacted with 2-oxo-2-phenylethyl bromide and 2-methylpropylamine under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the quinoline core .

Scientific Research Applications

2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate include other quinoline derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

phenacyl 2-(2-methylpropyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-15(2)12-17-13-19(18-10-6-7-11-20(18)23-17)22(25)26-14-21(24)16-8-4-3-5-9-16/h3-11,13,15H,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPTZHWHJNFCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.